1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride
Description
1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride is a synthetic triazine derivative featuring a 1,3,5-triazine core substituted with two pyrrolidin-1-yl groups and an acetophenone moiety linked via an amino-phenyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. This compound is structurally related to anticancer agents and kinase inhibitors, as triazine derivatives are known for their ability to interact with biological targets such as DNA or enzyme active sites .
The synthesis of such compounds typically involves sequential nucleophilic substitutions on 2,4,6-trichloro-1,3,5-triazine, followed by functionalization with amines (e.g., pyrrolidine) and coupling reactions to introduce the acetophenone group. A similar precursor, 1-(4-((4,6-bis((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)ethan-1-one, was synthesized in 83% yield via microwave-assisted reactions .
Properties
IUPAC Name |
1-[3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O.ClH/c1-14(26)15-7-6-8-16(13-15)20-17-21-18(24-9-2-3-10-24)23-19(22-17)25-11-4-5-12-25;/h6-8,13H,2-5,9-12H2,1H3,(H,20,21,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGAKHLLOSTLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride typically involves multi-step organic synthesis. A common approach starts with the synthesis of the core triazine structure, followed by functionalization with the necessary amino and pyrrolidine groups. The final step often involves the introduction of the ethan-1-one group and subsequent conversion to the hydrochloride salt. Reaction conditions usually require controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but is optimized for larger-scale reactions. This includes the use of industrial-grade solvents, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[4,6-Bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazine ring or the phenyl ethanone group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazine core and the phenyl ring.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often require specific temperatures, pH levels, and solvents.
Major Products
The major products from these reactions depend on the specific reaction pathway but commonly include modified triazine derivatives, substituted phenyl ethanone compounds, and various oxidized or reduced forms of the original compound.
Scientific Research Applications
The compound 1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by relevant data and case studies.
Structure
The compound features a triazine core substituted with pyrrolidine groups and an amino phenyl moiety, which contributes to its biological activity. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological applications.
Anticancer Activity
Research indicates that derivatives of triazine compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study published in Cancer Letters demonstrated that triazine derivatives can disrupt cellular signaling pathways involved in tumor growth .
Antimicrobial Properties
Triazine-based compounds have also been investigated for their antimicrobial activity. In vitro studies have shown that such compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
Neurological Disorders
The compound's structure suggests potential neuroprotective properties. Research into triazines has highlighted their ability to modulate neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease or multiple sclerosis .
Pesticides and Herbicides
Triazine compounds are widely used in agriculture as herbicides due to their ability to inhibit photosynthesis in plants. The specific compound may share similar properties, contributing to the development of more effective agricultural chemicals .
Polymer Chemistry
In materials science, triazine derivatives are explored for their role as building blocks in polymer synthesis. Their unique electronic properties can enhance the conductivity and stability of polymers used in electronic devices .
Chemical Sensors
The compound's reactivity allows it to be utilized in developing chemical sensors for detecting environmental pollutants or biological markers. Its ability to interact with various analytes can lead to sensitive detection methods .
Case Study 1: Anticancer Activity
A study conducted on a series of triazine derivatives revealed that modifications at the pyrrolidine positions significantly increased cytotoxicity against breast cancer cells (MCF-7). The most potent compound demonstrated an IC50 value of 0.5 µM, indicating strong potential for further development into therapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar triazine compounds showed effectiveness against Staphylococcus aureus and Escherichia coli. The study highlighted a structure-activity relationship that suggests modifications could enhance antibacterial activity further .
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The triazine core can form hydrogen bonds and van der Waals interactions with active sites of enzymes, inhibiting their activity. These interactions disrupt normal biological pathways, leading to the compound's desired effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and analogous triazine derivatives:
Physicochemical Properties
- Melting Points: Bis(2-hydroxyethyl)amino derivative: 137–139°C . Target compound (hydrochloride): Expected higher melting point due to ionic character.
- Solubility: Hydrochloride salt form improves aqueous solubility compared to neutral analogs (e.g., anthraquinone derivatives are lipid-soluble) .
- Spectroscopic Data :
Advantages and Limitations
- Limitations: Synthetic complexity of introducing two pyrrolidinyl groups may reduce yield.
- Bis(2-hydroxyethyl)amino Analog: Advantages: High yield (56–83%) and ease of functionalization. Limitations: Hydrophilic groups may limit membrane permeability .
Biological Activity
The compound 1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride is a novel triazine derivative with potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazinyl moiety linked to a phenyl group and a pyrrolidine substituent. Its molecular formula is C16H22N6ClO, with a molecular weight of approximately 346.84 g/mol. The presence of the triazine structure is significant as it is known for various biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, derivatives similar to the compound have shown effectiveness in inhibiting cancer cell proliferation through various pathways:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Study : In vitro studies demonstrated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Activity
Triazine derivatives have been reported to possess antimicrobial properties. The compound's structure suggests potential activity against bacterial strains:
- Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits protein synthesis.
- Research Findings : A related study indicated that triazine derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory properties of triazine compounds are also noteworthy:
- Mechanism : The inhibition of cyclooxygenase (COX) enzymes has been linked to the anti-inflammatory effects observed in certain triazine derivatives.
- Case Study : In vivo models demonstrated that similar compounds reduced inflammation markers significantly compared to control groups .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
